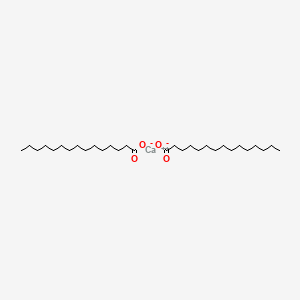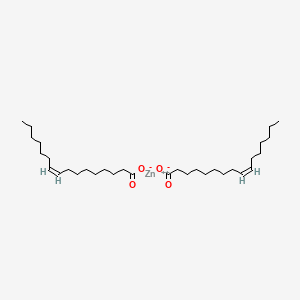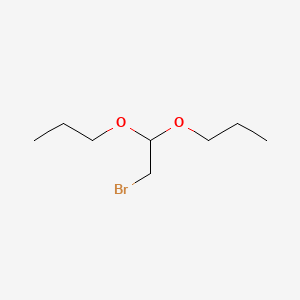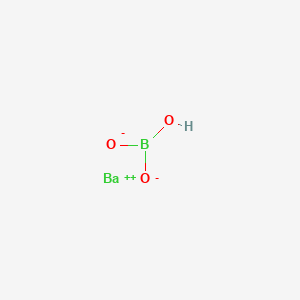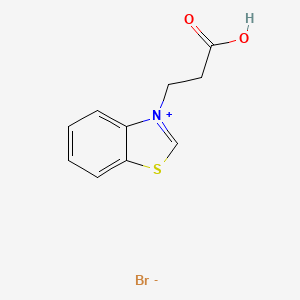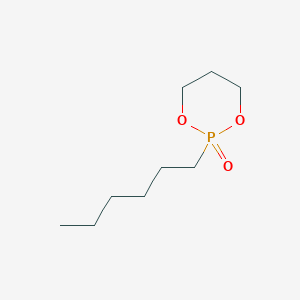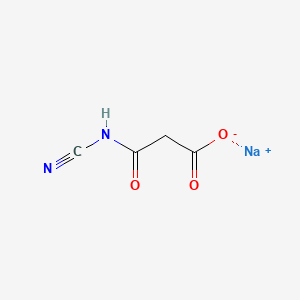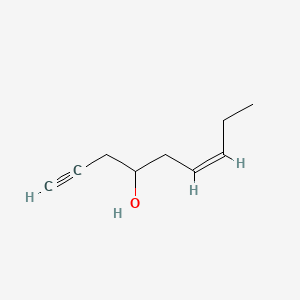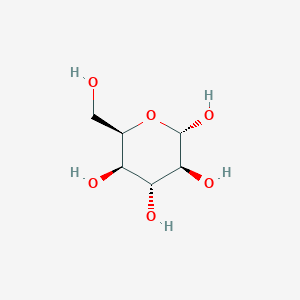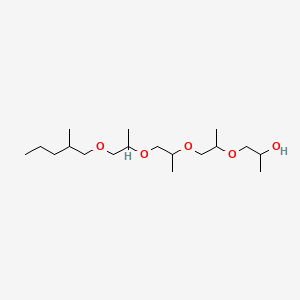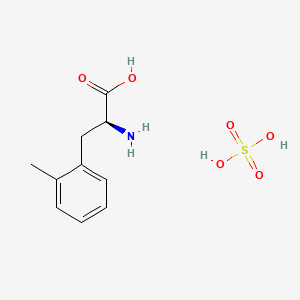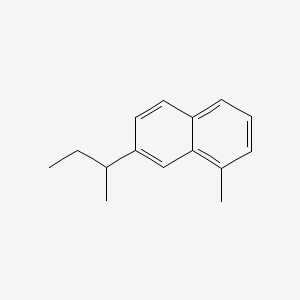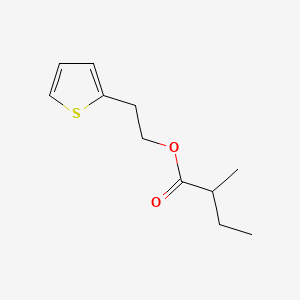
alpha-D-sorbofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-sorbofuranose: is a type of sugar, specifically a furanose form of sorbose. It is a six-carbon monosaccharide with the molecular formula C6H12O6. This compound is characterized by its alpha-configuration at the anomeric center, which means that the hydroxyl group attached to the first carbon is positioned below the plane of the ring in its cyclic form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose into its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst such as hydrochloric acid or specific enzymes that facilitate the isomerization process .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods. Microorganisms such as Gluconobacter oxydans are used to convert D-sorbose into this compound. This biotransformation process is efficient and environmentally friendly, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of sorbose acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reaction converts the compound into sorbitol.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. .
Major Products Formed:
Oxidation: Sorbose acid
Reduction: Sorbitol
Substitution: Acetylated derivatives
Aplicaciones Científicas De Investigación
Alpha-D-sorbofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: It is used in the development of drugs for the treatment of metabolic disorders and as a component in diagnostic assays.
Industry: The compound is used in the production of sweeteners and as a precursor for the synthesis of other valuable chemicals
Mecanismo De Acción
The mechanism of action of alpha-D-sorbofuranose involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is metabolized by enzymes such as sorbose dehydrogenase, which catalyzes its conversion into other metabolites. These metabolites then participate in various biochemical pathways, contributing to energy production and other cellular processes .
Comparación Con Compuestos Similares
Alpha-L-sorbofuranose: An enantiomer of alpha-D-sorbofuranose with a similar structure but different spatial arrangement of atoms.
D-sorbose: The linear form of the sugar, which can be converted into this compound.
Sorbitol: A reduced form of this compound, commonly used as a sweetener
Uniqueness: this compound is unique due to its specific alpha-configuration and furanose ring structure. This configuration influences its reactivity and interactions with enzymes, making it distinct from its linear form (D-sorbose) and other related compounds.
Propiedades
Número CAS |
41847-03-4 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
RFSUNEUAIZKAJO-MOJAZDJTSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


